Cas no 2680849-90-3 (Benzyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate)

Benzyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core functionalized with a propargyl group at the 2-position and a benzyloxycarbonyl (Cbz) protecting group at the nitrogen. This structure makes it a versatile intermediate in medicinal chemistry and organic synthesis, particularly in the development of pharmacologically active molecules. The propargyl moiety offers potential for further functionalization via click chemistry, while the Cbz group provides selective deprotection capabilities. Its well-defined reactivity and stability under various conditions enhance its utility in multi-step synthetic routes, including the preparation of piperidine-based scaffolds for drug discovery and bioactive compound research.
Benzyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate structure
2680849-90-3 structure
Product Name:Benzyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate
CAS No:2680849-90-3
MF:C16H19NO2
MW:257.327564477921
CID:6032580
PubChem ID:165914099
Update Time:2025-10-16

Benzyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-6011834
    • 2680849-90-3
    • benzyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate
    • Benzyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate
    • Inchi: 1S/C16H19NO2/c1-2-8-15-11-6-7-12-17(15)16(18)19-13-14-9-4-3-5-10-14/h1,3-5,9-10,15H,6-8,11-13H2
    • InChI Key: SVGFCNUXPUBMRG-UHFFFAOYSA-N
    • SMILES: O(CC1C=CC=CC=1)C(N1CCCCC1CC#C)=O

Computed Properties

  • Exact Mass: 257.141578849g/mol
  • Monoisotopic Mass: 257.141578849g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 338
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 29.5Ų

Benzyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate Pricemore >>

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Additional information on Benzyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate

Benzyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate (CAS No. 2680849-90-3): A Comprehensive Overview

Benzyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate, identified by the CAS number 2680849-90-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, featuring a piperidine core conjugated with a propargyl group and a benzyl ester moiety, has garnered attention due to its potential applications in the development of novel therapeutic agents. The unique structural features of this compound make it a valuable scaffold for drug discovery, particularly in the pursuit of treatments for neurological and cardiovascular disorders.

The piperidine ring is a common pharmacophore in medicinal chemistry, known for its ability to enhance binding affinity and selectivity in biological targets. In particular, piperidine derivatives have been extensively studied for their role in modulating neurotransmitter systems, making them promising candidates for the treatment of conditions such as depression, anxiety, and Parkinson's disease. The propargyl group, on the other hand, introduces a reactive site that can be further functionalized to tailor the pharmacological properties of the molecule. This dual functionality makes Benzyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate a versatile building block for synthetic chemists.

The benzyl ester moiety in the compound's structure contributes to its solubility and bioavailability, which are critical factors in drug development. Additionally, esters have been shown to enhance metabolic stability, reducing the likelihood of rapid degradation in vivo. These properties make Benzyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate an attractive candidate for further investigation in preclinical studies.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Molecular modeling studies suggest that derivatives of Benzyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate may exhibit high binding affinity to specific receptors involved in neurological disorders. For instance, simulations indicate that this compound could interact with serotonin receptors, potentially leading to novel treatments for mood disorders.

In vitro studies have begun to explore the pharmacological profile of Benzyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate. Initial results show promising activity against certain enzymatic targets relevant to neurodegenerative diseases. The propargyl group's reactivity allows for further derivatization, enabling researchers to fine-tune the compound's properties for specific therapeutic applications. This flexibility is particularly valuable in the iterative process of drug development, where slight modifications can significantly impact efficacy and selectivity.

The synthesis of Benzyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate presents an interesting challenge due to its complex structure. However, recent methodological improvements have streamlined its preparation, making it more accessible for large-scale studies. Advances in catalytic processes have allowed for more efficient coupling reactions between the piperidine and propargyl components, reducing reaction times and improving yields.

One of the most exciting aspects of Benzyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate is its potential as a tool compound for mechanistic studies. By incorporating isotopically labeled versions of this molecule, researchers can gain insights into metabolic pathways and interactions with biological targets. Such information is crucial for understanding how drugs are processed in the body and how they exert their effects at the molecular level.

The future direction of research on Benzyl 2-(prop-2-yn-1-yl)piperidine-1-carboxylate includes exploring its role in combination therapies. By pairing this compound with other bioactive molecules, researchers may uncover synergistic effects that could lead to more effective treatments for complex diseases. Additionally, investigating its potential as an intermediate in the synthesis of larger drug molecules could open new avenues for pharmaceutical innovation.

In conclusion, Benzyl 2-(prop-2-ylnl-piperidine-l-carboxyllate (CAS No. 2680849903) represents a promising candidate for further exploration in drug discovery. Its unique structural features and potential applications in treating neurological and cardiovascular disorders make it a valuable asset in modern medicinal chemistry. As research continues to uncover new therapeutic possibilities, this compound is poised to play a significant role in the development of next-generation pharmaceuticals.

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